molecular formula C9H12ClN3O3 B11725338 Ethyl 4-chloro-3-[(2-cyanoacetamido)imino]butanoate

Ethyl 4-chloro-3-[(2-cyanoacetamido)imino]butanoate

Katalognummer: B11725338
Molekulargewicht: 245.66 g/mol
InChI-Schlüssel: IHTUMGBYYMTYIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-chloro-3-[(2-cyanoacetamido)imino]butanoate is a chemical compound with the molecular formula C9H12ClN3O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a cyanoacetamido group, and an ethyl ester.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-3-[(2-cyanoacetamido)imino]butanoate typically involves the reaction of ethyl 4-chloro-3-oxobutanoate with cyanoacetamide under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-chloro-3-[(2-cyanoacetamido)imino]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 4-chloro-3-[(2-cyanoacetamido)imino]butanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 4-chloro-3-[(2-cyanoacetamido)imino]butanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its cyanoacetamido group, which imparts specific chemical and biological properties. This group allows for a wide range of chemical modifications and interactions, making the compound versatile in various applications .

Eigenschaften

Molekularformel

C9H12ClN3O3

Molekulargewicht

245.66 g/mol

IUPAC-Name

ethyl 4-chloro-3-[(2-cyanoacetyl)hydrazinylidene]butanoate

InChI

InChI=1S/C9H12ClN3O3/c1-2-16-9(15)5-7(6-10)12-13-8(14)3-4-11/h2-3,5-6H2,1H3,(H,13,14)

InChI-Schlüssel

IHTUMGBYYMTYIZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(=NNC(=O)CC#N)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.